molecular formula C₁₅H₁₂N₂O₂ B1141262 5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime CAS No. 209984-31-6

5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime

Cat. No.: B1141262
CAS No.: 209984-31-6
M. Wt: 252.27
InChI Key:
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Description

5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime is a useful research compound. Its molecular formula is C₁₅H₁₂N₂O₂ and its molecular weight is 252.27. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory and Analgesic Activity

Research indicates that derivatives of 5H-dibenzazepine demonstrate significant anti-inflammatory and analgesic activities in rodent models. For instance, specific derivatives have shown to inhibit induced edema and the writhing reflex in mice, with activities comparable to standard drugs like indomethacin and phenylbutazone. These compounds also exhibit anti-arthritic and anti-gout activities in rodent models, suggesting their potential in treating inflammatory diseases (Hall et al., 1990).

Synthesis and Chemical Properties

The synthesis and chemical properties of 5H-dibenzazepine derivatives have been extensively studied. Techniques such as palladium-catalyzed double C-H bond activation have been developed for the synthesis of 5H-dibenzo[c,e]azepine-5,7(6H)-diones, showcasing the chemical versatility and accessibility of these compounds from simple precursors (Kondapalli et al., 2017). Additionally, studies on oxidative elimination reactions provide insights into the synthesis, properties, and reactions of 5H-Dibenzazepines, highlighting their thermodynamic stability and chemical reactivity (Kreher & Gerhardt, 1981).

Antioxidant Properties

Novel 5H-dibenzazepine derivatives have been synthesized and evaluated for their antioxidant properties in various in vitro models. These studies reveal that certain derivatives containing aminophenols and substituted aminophenols exhibit significant antioxidant activities, indicating their potential use in combating oxidative stress-related diseases (Vijay Kumar & Naik, 2010).

Anticancer Activities

Derivatives of 5H-dibenzo[b,e]azepine containing 1,3,4-oxadiazole units have been designed and synthesized, with some showing potent anti-proliferative effects against cancer cell lines, such as OVCAR-3. These findings suggest the potential application of these compounds in developing new anticancer therapies (He et al., 2018).

Hypolipidemic Activity

Research also explores the hypolipidemic activity of 6-substituted derivatives of 6,7-dihydro-5H-dibenz[c,e]azepine, demonstrating their effectiveness in reducing cholesterol and triglyceride levels in rodents. These studies suggest the potential of these compounds in treating lipid metabolism disorders (Hall, Murthy, & Wyrick, 1986).

Mechanism of Action

While the exact mechanism of action for 5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime is not specified in the search results, a series of N-substituted 5H-dibenz[c,e]azepin-5,7 (6H)dione demonstrated anti-inflammatory and local analgesic activity in rodents .

Safety and Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statement P261 is also mentioned .

Properties

IUPAC Name

(7Z)-7-hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16-19)15(17)18/h2-9,19H,1H3/b16-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRCJTODZXUHRW-PEZBUJJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=CC=CC=C3C(=NO)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C3=CC=CC=C3/C(=N/O)/C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.